

An In-depth Technical Guide to the Synthesis and Chemical Properties of Denipride

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific synthesis, detailed experimental protocols, and mechanism of action of **Denipride** is limited. This guide summarizes the available chemical data and proposes a plausible synthetic pathway based on established organic chemistry principles and related literature.

Introduction

Denipride is a chemical entity with potential applications as an antiemetic and an agent affecting the nervous system. Its structure, a substituted benzamide derivative, is of interest to medicinal chemists and pharmacologists. This document provides a summary of its known chemical properties and a hypothetical synthetic route.

Chemical Properties

The fundamental chemical and physical properties of **Denipride** are summarized below. Quantitative experimental data such as melting point, boiling point, and solubility are not readily available in public literature.



Property	Value	Source
Molecular Formula	C18H26N4O5	[1][2][3]
Molecular Weight	378.42 g/mol	[1][2][3]
IUPAC Name	4-amino-2-methoxy-5-nitro-N- [1-[[(2R)-oxolan-2- yl]methyl]piperidin-4- yl]benzamide	[1]
Stereochemistry	Racemic and (R)-enantiomer forms exist	[1][2][3]
CAS Number	106972-33-2	
Canonical SMILES	COc1cc(c(cc1C(=O)NC2CCN(CC2)CC3CCCO3)INVALID- LINK[O-])N	[2]
InChI Key	WUIJEMRFIZSWPL- UHFFFAOYSA-N	[2]

Proposed Synthesis of Denipride (Hypothetical Pathway)

A definitive, published synthesis of **Denipride** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic synthesis reactions for similar benzamide compounds. The proposed pathway involves two main stages: the synthesis of the substituted benzoic acid and the synthesis of the piperidine moiety, followed by their coupling.

3.1. Proposed Synthetic Workflow

The overall workflow for the proposed synthesis of **Denipride** is outlined below. This would involve the synthesis of two key intermediates followed by a final amide coupling reaction.

Figure 1: Proposed workflow for **Denipride** synthesis.

3.2. Detailed Hypothetical Experimental Protocol

Foundational & Exploratory





Step 1: Synthesis of 4-amino-2-methoxy-5-nitrobenzoic acid (Intermediate A)

- Nitration: To a solution of 4-amino-2-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature for a specified time to allow for the selective nitration at the 5-position.
- Work-up: The reaction mixture is then carefully poured onto ice, leading to the precipitation
 of the crude product.
- Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-amino-2-methoxy-5-nitrobenzoic acid.

Step 2: Synthesis of 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Intermediate B)

- Reductive Amination: Piperidin-4-amine and tetrahydrofuran-2-carbaldehyde are dissolved in a suitable solvent such as dichloromethane. A reducing agent, for instance, sodium triacetoxyborohydride, is added portion-wise. The reaction proceeds at room temperature.
- Work-up: Upon completion, the reaction is quenched with an aqueous basic solution. The
 organic layer is separated, washed, dried, and the solvent is evaporated.
- Purification: The crude product can be purified by column chromatography to obtain the desired 1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine.

Step 3: Amide Coupling to form **Denipride**

- Activation of Carboxylic Acid: 4-amino-2-methoxy-5-nitrobenzoic acid (Intermediate A) is
 dissolved in an aprotic solvent like dimethylformamide (DMF). A coupling agent (e.g., HATU
 or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to
 activate the carboxylic acid.
- Coupling Reaction: 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Intermediate B) is added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.



Work-up and Purification: The reaction mixture is diluted with water and extracted with an
organic solvent. The combined organic layers are washed, dried, and concentrated. The final
product, **Denipride**, is then purified using column chromatography or recrystallization.

Biological Activity and Potential Mechanism of Action

Information regarding the specific mechanism of action of **Denipride** is not available in the public domain. However, its classification provides some insight into its potential biological role. **Denipride** is categorized as an Antiemetic Agent and an Agent Affecting the Nervous System.

Figure 2: Classification of Denipride.

Antiemetic agents typically exert their effects by interacting with neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center of the brain. Common targets include dopamine D₂, serotonin 5-HT₃, and neurokinin NK₁ receptors. Given its structural similarity to other benzamide antiemetics (e.g., metoclopramide, which is a D₂ antagonist), it is plausible that **Denipride** may also act on one or more of these receptor systems. However, without experimental data, this remains speculative.

Conclusion

Denipride is a substituted benzamide with potential as an antiemetic. While its fundamental chemical properties are known, a detailed, experimentally validated synthesis and a clear understanding of its mechanism of action are not publicly available. The proposed synthetic pathway in this guide is hypothetical and based on established chemical principles for analogous compounds. Further research is required to elucidate the precise synthetic details, comprehensive chemical properties, and the pharmacological profile of **Denipride**.

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